

chloroiridic acid CAS number and identifiers

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Compound of Interest

Compound Name: Chloroiridic acid

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An In-Depth Technical Guide to **Chloroiridic Acid**: Properties, Synthesis, and Applications

Introduction

Chloroiridic acid, systematically named hexachloroiridic(IV) acid, is a key inorganic compound of iridium. It serves as a primary precursor for the synthesis of a vast array of other iridium compounds and materials, including catalysts, electrodes, and nanoparticles.^{[1][2]} Due to its versatile reactivity and the unique catalytic properties of iridium, **chloroiridic acid** is of significant interest to researchers in chemistry, materials science, and drug development, particularly in the synthesis of complex molecules and functional materials.^{[3][4]} This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, detailed experimental protocols for its synthesis and application, and logical workflows for its use.

Chemical Identifiers and Synonyms

Chloroiridic acid is commercially available in various forms, most commonly as a hydrate. This can lead to variations in reported molecular weights and CAS numbers. The most frequently cited identifiers are for the anhydrous acid and its hexahydrate form.

Identifier	Value
CAS Number	16941-92-7 (for hexahydrate)[1][3]; 110802-84-1 (for hydrate)[5][6][7]
Chemical Formula	H ₂ [IrCl ₆] (anhydrous)[1]; H ₂ IrCl ₆ ·6H ₂ O (hexahydrate)[8]
Molecular Weight	406.95 g/mol (anhydrous)[2]; 515.04 g/mol (hexahydrate)[3]
Synonyms	Hexachloroiridic(IV) acid, Hydrogen hexachloroiridate(IV), Dihydrogen hexachloroiridate(IV)[1][7]
MDL Number	MFCD00149906
EC Number	241-012-8[2]
UN Number	3260[5]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of **chloroiridic acid** make it a versatile reagent, particularly its solubility in aqueous and alcoholic media.[7] It is known to be hygroscopic and should be stored accordingly.[2][5]

Property	Value
Appearance	Black, brown-black, or yellow-brown crystals/lump.[2][3][5]
Melting Point	65 °C (decomposes)[5][6]
Density	~1.02 g/mL at 25 °C[5][6]
Solubility	Soluble in water and alcohols.[7]
Stability	Hygroscopic; decomposes on heating.[3][5]
UV-Vis Absorption	The $[\text{IrCl}_6]^{2-}$ ion exhibits characteristic absorption bands in the visible region, notably a peak around 488 nm in 1 M HCl solution.[9]

Key Experimental Protocols

Chloroiridic acid is not only synthesized from elemental iridium but is also a critical starting material for various catalysts and nanomaterials. The following protocols provide detailed methodologies for its synthesis and subsequent application.

Protocol 1: Rapid Synthesis of Chloroiridic Acid

This protocol is adapted from a patented method for the rapid synthesis of **chloroiridic acid** from iridium powder.[10] It involves the pressurized oxidative dissolution of iridium metal in hydrochloric acid with chlorine gas.

Materials:

- Iridium powder (>99.95% purity)
- Concentrated Hydrochloric Acid (36%)
- Chlorine gas
- Nitric Acid
- Deionized water

- Pressurized reaction vessel with stirring and gas inlet/outlet

Methodology:

- Pressurized Oxidation and Dissolution:
 - Charge the reaction vessel with 2 kg of iridium powder and 16 L of 36% hydrochloric acid (ratio of 8 mL acid per 1 g of iridium powder).[\[10\]](#)
 - Seal the reactor and begin vigorous stirring.
 - Introduce chlorine gas at a flow rate of 800 mL/min.[\[10\]](#)
 - Heat the reactor to 150 °C, allowing the pressure to build to 0.6 MPa.[\[10\]](#)
 - Maintain these conditions for 3 hours to ensure complete dissolution of the iridium powder.[\[10\]](#)
- Chlorine Removal:
 - After the reaction, stop the chlorine gas flow and cool the reactor.
 - Carefully vent the reactor to release excess pressure.
 - Apply a negative pressure system to the reactor to remove any residual free chlorine from the solution.
- Filtration:
 - Filter the resulting solution to remove any unreacted particulates, yielding a clear filtrate containing a mixture of trivalent and tetravalent iridium.
- Oxidation to Iridium(IV):
 - Transfer the filtrate to a new reaction vessel.
 - Add nitric acid to the solution to oxidize all trivalent iridium to the tetravalent state, resulting in a solution of **chloroiridic acid**.[\[10\]](#)

- Concentration and Crystallization:
 - Gently heat the **chloroiridic acid** solution to concentrate it, driving off excess acid and water.
 - Allow the concentrated solution to cool, promoting the crystallization of the **chloroiridic acid** product.
 - Collect the crystals via filtration and dry under vacuum.

Protocol 2: Synthesis of an Iridium Dimer Catalyst

Chloroiridic acid is a common precursor for organometallic iridium catalysts. This protocol describes the synthesis of the $[\text{Ir}(\text{COD})\text{Cl}]_2$ dimer, a versatile catalyst, adapted from patent literature.[\[11\]](#)[\[12\]](#)

Materials:

- **Chloroiridic acid** (H_2IrCl_6)
- 1,5-Cyclooctadiene (COD)
- Hydrazine hydrate or a borohydride aqueous solution (Reducing agent)
- Deionized water
- Argon or Nitrogen gas (for inert atmosphere)

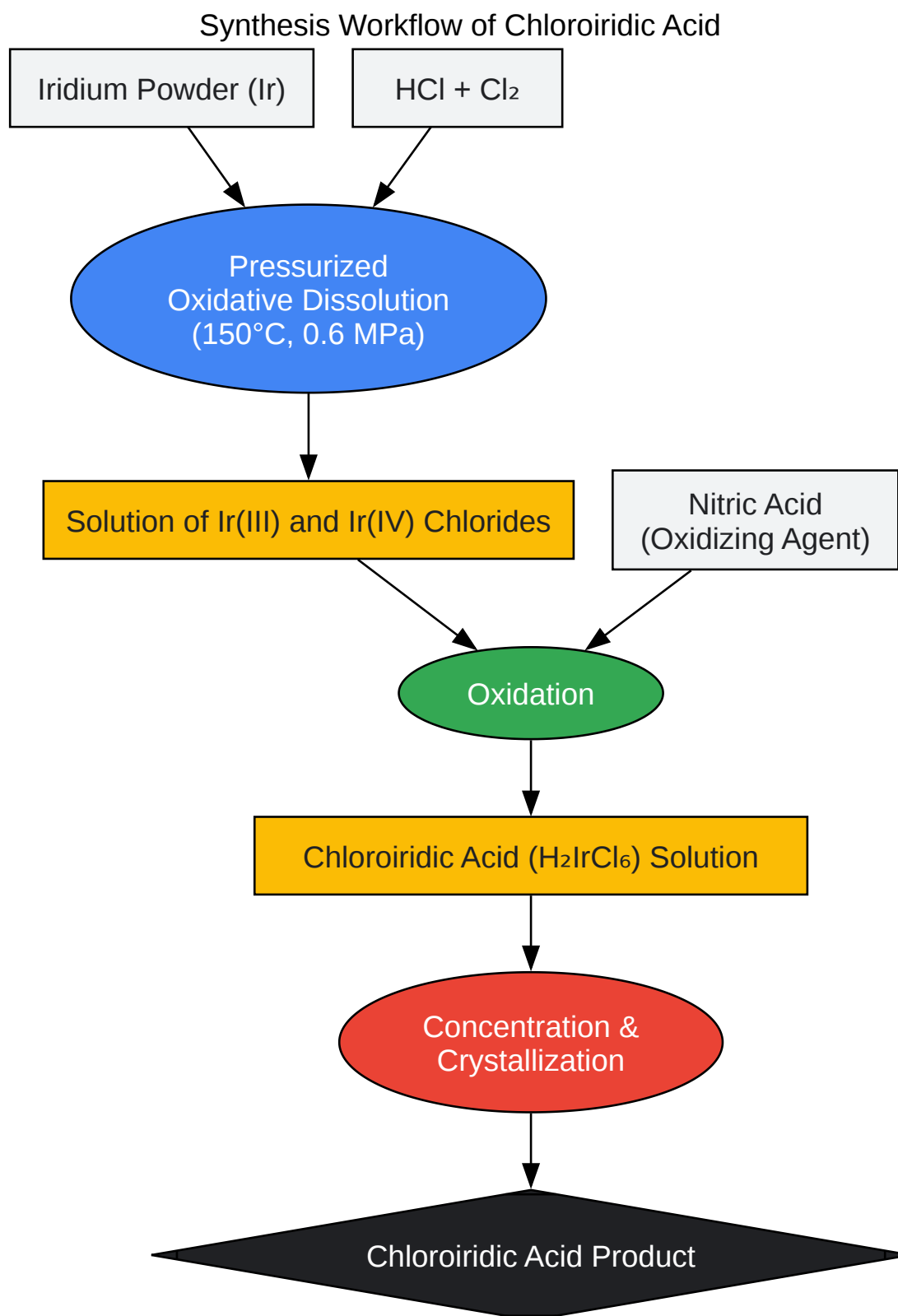
Methodology:

- Preparation of Iridium Solution:
 - In an oxygen-free environment (e.g., under an argon atmosphere), dissolve **chloroiridic acid** in deionized water to prepare an iridium solution with a concentration of 8-30%.[\[12\]](#)
- Addition of Cyclooctadiene:
 - To the iridium solution, add 1,5-cyclooctadiene (COD). The molar ratio of iridium to COD should be approximately 1:2.[\[12\]](#) Stir the mixture uniformly.

- Reduction Reaction:
 - Heat the solution to between 50 °C and 100 °C.[12]
 - While stirring vigorously, slowly add the reducing agent (e.g., hydrazine hydrate) dropwise to the mixture.[12]
 - Continue the addition until the formation of a precipitate ceases, indicating the completion of the reduction of Ir(IV) to Ir(I).
- Isolation and Crystallization:
 - Cool the reaction mixture and filter the solution to collect the solid product.
 - Wash the collected solid with deionized water.
 - Perform evaporative crystallization on the washed solid to obtain the final iridium dimer catalyst, $[\text{IrCl}(\text{C}_8\text{H}_{12})]_2$. [12]

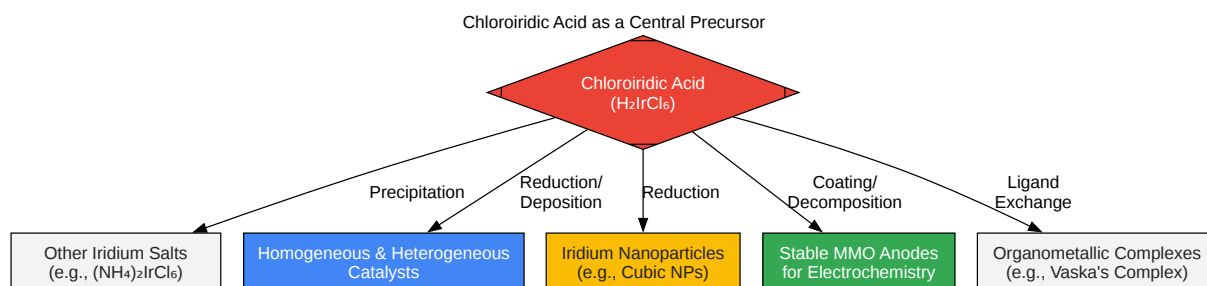
Visualized Workflows and Logical Relationships

The utility of **chloroiridic acid** is best understood through workflows that illustrate its synthesis and its role as a central precursor. The following diagrams, rendered using DOT language, depict these processes.



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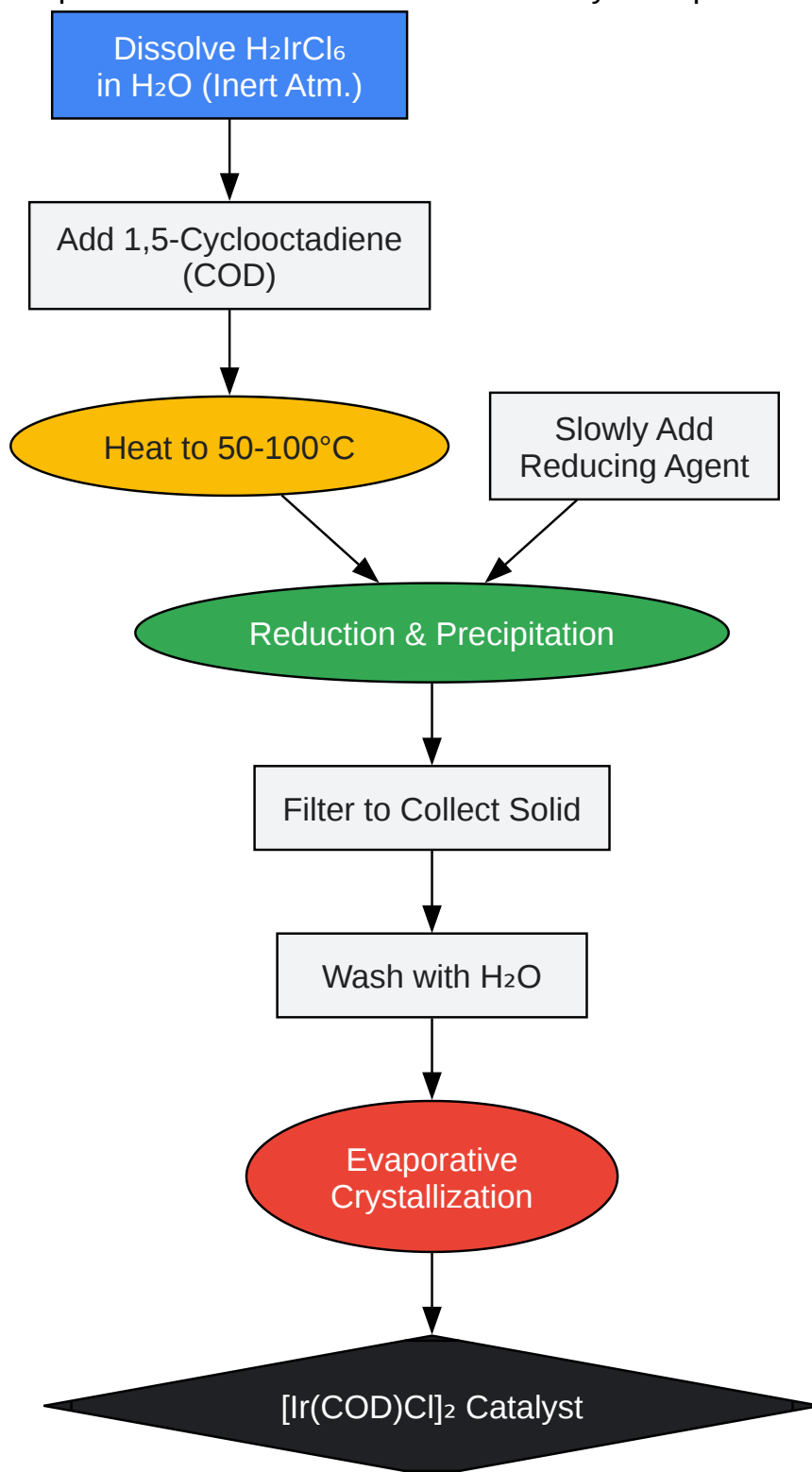
Caption: A diagram illustrating the key stages in the synthesis of **chloroiridic acid** from iridium powder.



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Caption: Logical relationship showing **chloroiridic acid** as a key starting material for diverse applications.

Experimental Workflow for Iridium Catalyst Preparation

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Caption: A step-by-step experimental workflow for synthesizing an $[\text{Ir}(\text{COD})\text{Cl}]_2$ catalyst.

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